2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]-1,3-dihydro-
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Overview
Description
The compound (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule It features a chlorophenyl group, an imino group, a tetrahydroisoquinoline moiety, and an indolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Halogenation or other substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules .
Medicine
Industry
Industrially, (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, inducing conformational changes that alter their activity. This binding can activate or inhibit specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indolone derivatives and tetrahydroisoquinoline-based molecules. Examples are:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Cephalexin: An antibiotic with a similar structural motif.
Uniqueness
What sets (3Z)-3-[(4-CHLOROPHENYL)IMINO]-1-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H20ClN3O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)indol-2-one |
InChI |
InChI=1S/C24H20ClN3O/c25-19-9-11-20(12-10-19)26-23-21-7-3-4-8-22(21)28(24(23)29)16-27-14-13-17-5-1-2-6-18(17)15-27/h1-12H,13-16H2 |
InChI Key |
FOOKBEWCDODWMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)Cl)C3=O |
Origin of Product |
United States |
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